- Preparation of aromatic heterocyclic compound containing tricyclic structure and application in treatment of PD-1/PD-L1 signaling pathway related diseases, China, , ,
Cas no 97456-81-0 (1-Bromo-3-iodo-2-methylbenzene)

97456-81-0 structure
Nome del prodotto:1-Bromo-3-iodo-2-methylbenzene
Numero CAS:97456-81-0
MF:C7H6BrI
MW:296.931013584137
MDL:MFCD07780672
CID:801117
PubChem ID:13417169
1-Bromo-3-iodo-2-methylbenzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Bromo-3-iodo-2-methylbenzene
- Benzene,1-bromo-3-iodo-2-methyl-
- 2-BROMO-6-IODOTOLUENE
- Benzene, 1-bromo-3-iodo-2-methyl-
- DAHKMTOSYFBPOX-UHFFFAOYSA-N
- 1-bromo-3-iodo-2-methyl-benzene
- AS03373
- SY065795
- AB0053482
- Z5420
- ST24021257
- 1-Bromo-3-iodo-2-methylbenzene (ACI)
- MFCD07780672
- AS-20100
- DB-126854
- EN300-3536589
- DTXSID70540165
- SCHEMBL7610994
- CS-0030482
- AKOS015834925
- 97456-81-0
-
- MDL: MFCD07780672
- Inchi: 1S/C7H6BrI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
- Chiave InChI: DAHKMTOSYFBPOX-UHFFFAOYSA-N
- Sorrisi: BrC1C(C)=C(I)C=CC=1
Proprietà calcolate
- Massa esatta: 295.87000
- Massa monoisotopica: 295.86976g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 9
- Conta legami ruotabili: 0
- Complessità: 94.9
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.6
- Superficie polare topologica: 0
- Conta Tautomer: niente
- Carica superficiale: 0
Proprietà sperimentali
- PSA: 0.00000
- LogP: 3.36210
1-Bromo-3-iodo-2-methylbenzene Informazioni sulla sicurezza
1-Bromo-3-iodo-2-methylbenzene Dati doganali
- CODICE SA:2903999090
- Dati doganali:
Codice doganale cinese:
2903999090Panoramica:
2903999090 Altri derivati alogenati aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2903999090 derivati alogenati di idrocarburi aromatici IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:5,5% Tariffa generale:30,0%
1-Bromo-3-iodo-2-methylbenzene Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A102842-1g |
1-Bromo-3-iodo-2-methylbenzene |
97456-81-0 | 97% | 1g |
$8.0 | 2024-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067404-1g |
1-Bromo-3-iodo-2-methylbenzene |
97456-81-0 | 98% | 1g |
¥46.00 | 2024-04-23 | |
Key Organics Ltd | AS-20100-10G |
1-Bromo-3-iodo-2-methylbenzene |
97456-81-0 | >98% | 0mg |
£443.00 | 2023-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067404-500g |
1-Bromo-3-iodo-2-methylbenzene |
97456-81-0 | 98% | 500g |
¥9366.00 | 2024-04-23 | |
Enamine | EN300-3536589-0.1g |
1-bromo-3-iodo-2-methylbenzene |
97456-81-0 | 95.0% | 0.1g |
$23.0 | 2025-03-18 | |
Enamine | EN300-3536589-0.25g |
1-bromo-3-iodo-2-methylbenzene |
97456-81-0 | 95.0% | 0.25g |
$33.0 | 2025-03-18 | |
Key Organics Ltd | AS-20100-0mg |
1-Bromo-3-iodo-2-methylbenzene |
97456-81-0 | >98% | 0mg |
£835.00 | 2023-09-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067404-25g |
1-Bromo-3-iodo-2-methylbenzene |
97456-81-0 | 98% | 25g |
¥787.00 | 2024-04-23 | |
Key Organics Ltd | AS-20100-1MG |
1-Bromo-3-iodo-2-methylbenzene |
97456-81-0 | >98% | 0mg |
£37.00 | 2023-04-19 | |
Alichem | A013032895-500mg |
2-Bromo-6-iodotoluene |
97456-81-0 | 97% | 500mg |
$782.40 | 2023-08-31 |
1-Bromo-3-iodo-2-methylbenzene Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile , Water ; 10 min, 0 - 5 °C
1.2 Reagents: NanO 2 Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; 5 °C → rt
1.4 Reagents: Sodium sulfite Solvents: Water ; 0 °C
1.2 Reagents: NanO 2 Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; 5 °C → rt
1.4 Reagents: Sodium sulfite Solvents: Water ; 0 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Hydrochloric acid , Potassium iodide Solvents: Water ; 95 °C; 0 °C; rt
Riferimento
- Preparation of 4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives and use thereof, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile , Water ; 10 min, 0 - 5 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; rt
1.4 Reagents: Sodium sulfite Solvents: Water ; cooled
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; rt
1.4 Reagents: Sodium sulfite Solvents: Water ; cooled
Riferimento
- Novel tricyclic aromatic heterocyclic compound as PD-1/PD-L1 inhibitor, and preparation and pharmaceutical composition thereof, China, , ,
Synthetic Routes 4
Condizioni di reazione
Riferimento
- Novel, Self-Assembling Dimeric Inhibitors of Human β TryptaseJournal of Medicinal Chemistry, 2020, 63(6), 3004-3027,
Synthetic Routes 5
Condizioni di reazione
Riferimento
- Cofluorons and methods of making and using them, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile , Water ; 10 min, 0 - 5 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; rt
1.4 Reagents: Sodium sulfite Solvents: Water ; cooled
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; rt
1.4 Reagents: Sodium sulfite Solvents: Water ; cooled
Riferimento
- Novel tricyclic aromatic heterocyclic compound, preparation method therefor, pharmaceutical composition and application thereof, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condizioni di reazione
Riferimento
- Monomers capable of dimerizing in an aqueous solution, and methods of use, World Intellectual Property Organization, , ,
1-Bromo-3-iodo-2-methylbenzene Raw materials
1-Bromo-3-iodo-2-methylbenzene Preparation Products
1-Bromo-3-iodo-2-methylbenzene Letteratura correlata
-
1. CLXIII.—The influence of substitution in the nucleus on the rate of oxidation of the side-chain. II. Oxidation of the halogen derivatives of tolueneJulius Berend Cohen,James Miller J. Chem. Soc. Trans. 1904 85 1622
97456-81-0 (1-Bromo-3-iodo-2-methylbenzene) Prodotti correlati
- 791809-62-6(2-(3-Bromophenyl)malondialdehyde)
- 1508-46-9(Scopine Methobromide)
- 878575-68-9(N-(1-Cyanocyclohexyl)-2-((4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetamide)
- 2227716-90-5((2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol)
- 2228563-84-4(2-(4,6-dichloropyrimidin-5-yl)-2-fluoroethan-1-amine)
- 2229113-79-3(3,6-dichloro-4-(pyrrolidin-2-yl)pyridazine)
- 1314907-37-3(methyl 4-(2-aminoethyl)-1-methyl-1H-pyrazole-3-carboxylate)
- 2229628-34-4(2-(2,2-difluoro-1-hydroxyethyl)-4-methoxyphenol)
- 941889-85-6(N-2-(2-hydroxyethoxy)ethyl-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3-carboxamide)
- 910095-66-8(3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:97456-81-0)1-Bromo-3-iodo-2-methylbenzene

Purezza:99%
Quantità:100g
Prezzo ($):420.0